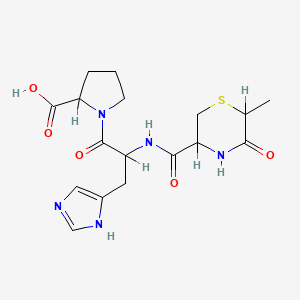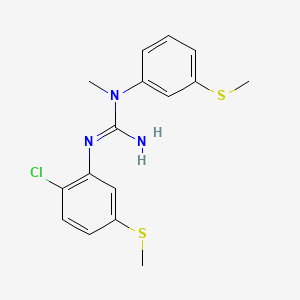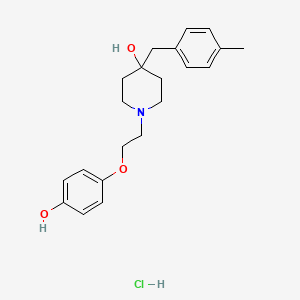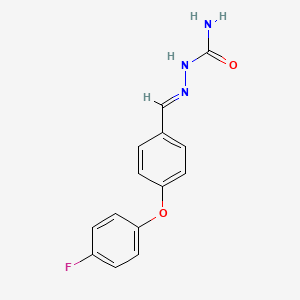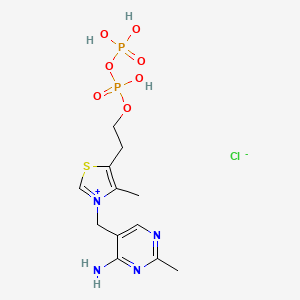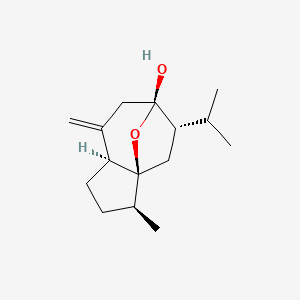
クルクモール
概要
説明
クルクモールは、抗がん、肝保護、抗炎症、抗ウイルス、抗けいれん作用などの薬理作用により、注目を集めています .
2. 製法
合成経路および反応条件: クルクモールは、ウコンの根茎から抽出する方法など、さまざまな方法で合成できます。 ある方法では、クルクモールをガラクトシル化リポソームに封入することで、肝臓への標的効果を高めています . この目的のために、二段階乳化法が最適化され、封入効率、粒子径、安定性が向上しました .
工業生産方法: クルクモールの工業生産には、ウコンの根茎からの抽出、続いて化合物を単離するための精製工程が含まれます。 高い収率と純度を実現するには、製法、処方、プロセスパラメータの最適化が重要です .
科学的研究の応用
Curcumol has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . Some of its notable applications include:
Anti-Cancer: Curcumol has shown potent anti-cancer activity by inducing apoptosis and inhibiting proliferation in various cancer cell lines.
Hepatoprotective: It exhibits hepatoprotective effects, making it a potential therapeutic agent for liver diseases.
Anti-Inflammatory: Curcumol’s anti-inflammatory properties make it useful in treating inflammatory diseases.
Anti-Viral: It has demonstrated antiviral activity against several viruses.
Anti-Convulsant: Curcumol has been found to have anti-convulsant effects, making it a potential treatment for seizure disorders.
作用機序
生化学分析
Biochemical Properties
Curcumol interacts with various enzymes, proteins, and other biomolecules. It has shown favorable pharmacological activities, including anti-cancer, hepatoprotective, anti-inflammatory, anti-viral, and anti-convulsant
Cellular Effects
Curcumol has a significant impact on various types of cells and cellular processes. It influences cell function, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, Curcumol exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specific biomolecules that Curcumol interacts with are still being identified.
Metabolic Pathways
Curcumol is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may affect metabolic flux or metabolite levels
Transport and Distribution
Curcumol is transported and distributed within cells and tissues. It may interact with transporters or binding proteins, and may affect its localization or accumulation
準備方法
Synthetic Routes and Reaction Conditions: Curcumol can be synthesized through various methods, including the extraction from the essential oil of Curcumae rhizoma. One method involves the encapsulation of curcumol in galactosylated liposomes to enhance its liver-targeting efficacy . The two-step emulsification method has been optimized for this purpose, improving encapsulation efficiency, particle diameter, and stability .
Industrial Production Methods: Industrial production of curcumol involves the extraction from the rhizomes of Curcumae rhizoma, followed by purification processes to isolate the compound. The optimization of preparation methods, prescription, and process parameters are crucial for achieving high yield and purity .
化学反応の分析
反応の種類: クルクモールは、酸化、還元、置換など、さまざまな化学反応を起こします。 クルクモールは肝臓で代謝され、フェーズIおよびフェーズII代謝を受け、酸化および還元プロセスによってより極性の高い代謝物に変換されます .
一般的な試薬と条件: クルクモールを含む反応で使用される一般的な試薬には、酸化剤、還元剤、さまざまな触媒などがあります。 これらの反応の条件には、通常、最適な反応速度と生成物の収率を確保するために、制御された温度とpHレベルが含まれます .
生成される主要な生成物: クルクモールの反応から生成される主な生成物には、クルクメノールやクルゼレンなどの代謝物が含まれ、これらの代謝物は、母体化合物に比べて生物活性が高くなっています .
4. 科学研究への応用
クルクモールは、化学、生物学、医学、産業の分野で、幅広い科学研究への応用があります . 注目すべき用途には、以下が含まれます。
類似化合物との比較
クルクモールは、幅広い薬理作用と複数の経路を標的とする能力により、他の類似化合物とは異なります。 類似化合物には、以下が含まれます。
クルクミン: ウコン属から得られるもう1つの化合物で、抗炎症作用と抗がん作用で知られています.
デメトキシクルクミン: クルクミンの誘導体で、同様の生物活性を持っています.
ビスデメトキシクルクミン: クルクミンのもう1つの誘導体で、強力な薬理効果を持っています.
特性
IUPAC Name |
2-methyl-6-methylidene-9-propan-2-yl-11-oxatricyclo[6.2.1.01,5]undecan-8-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O2/c1-9(2)13-8-14-11(4)5-6-12(14)10(3)7-15(13,16)17-14/h9,11-13,16H,3,5-8H2,1-2,4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMPRVXWPCLVNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C13CC(C(O3)(CC2=C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Curcumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
4871-97-0 | |
| Record name | Curcumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
141 - 142 °C | |
| Record name | Curcumol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038122 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action for Curcumol's anticancer activity?
A1: Curcumol exhibits its anticancer activity through a multifaceted approach, primarily targeting cell proliferation, apoptosis, metastasis, and resistance mechanisms. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: Can you elaborate on the specific pathways and molecules targeted by Curcumol in cancer cells?
A2: Curcumol has been shown to interact with various signaling pathways, including:
- JNK1/2 and Akt-dependent NF-κB signaling: Curcumol suppresses MMP-9 expression by inhibiting these pathways, thereby reducing breast cancer cell metastasis. []
- Janus kinase signaling pathway: Curcumol induces autophagy and apoptosis in MG-63 human osteosarcoma cells via this pathway. []
- UTX/MGMT axis: Curcumol reverses temozolomide resistance in glioma cells by regulating this axis. []
- miR-7/mTOR/SREBP1 pathway: Curcumol influences autophagy, ferroptosis, and lipid metabolism in prostate cancer cells through this pathway. []
- NCL/ERα36 and PI3K/AKT pathway: Curcumol inhibits breast cancer growth by targeting this pathway. [, ]
- SDF-1α/CXCR4/VEGF expression: Curcumol downregulates the expression of these factors, exhibiting therapeutic effects in chronic atrophic gastritis and gastric cancer. [, ]
- TGF-β1-mediated EMT: Curcumol attenuates epithelial-mesenchymal transition of nasopharyngeal carcinoma cells by regulating E-cadherin and N-cadherin via TGF-β1. []
- miR-152-3p/PI3K/AKT and ERK/NF-κB signaling: Curcumol inhibits melanoma proliferation and metastasis by modulating these pathways. []
- lncRNA FOXD2-AS1-promoted EZH2 activation: Curcumol inhibits malignant biological behaviors and TMZ resistance in glioma cells by suppressing this axis. [, ]
- JAK2/STAT3 Signaling Pathway: Curcumol attenuates endometriosis by inhibiting this pathway, reducing inflammatory cytokine secretion and cell proliferation. []
- AMPK/mTOR pathway: Curcumol promotes autophagy in nasopharyngeal carcinoma cells via this pathway. []
- miR-21-5p/SMAD7 axis: Curcumol inhibits pancreatic cancer cell growth and biological activities by regulating this axis. []
- PDK1/AKT/mTOR pathway: Curcumol inhibits prostate cancer progression by upregulating miR-9, which targets this pathway. []
- IGF-1R/PI3K/Akt signaling: Curcumol induces cell cycle arrest and apoptosis in nasopharyngeal carcinoma cells by inhibiting this pathway. []
Q3: Does Curcumol affect normal cells differently than cancer cells?
A3: Yes, studies indicate that Curcumol exhibits some selectivity towards cancer cells. For instance, it showed significant growth inhibition in SPC-A-1 lung adenocarcinoma cells but not in MRC-5 human embryonic lung fibroblasts. [] Similarly, it did not significantly affect the viability of normal prostate epithelial cells (RWPE-1) while inhibiting prostate cancer cell lines. [, ]
Q4: How does Curcumol affect the cell cycle and apoptosis in cancer cells?
A4: Curcumol has been shown to induce cell cycle arrest at various phases, including G0/G1 [, , , ] and G2/M [], depending on the cell type. It triggers apoptosis through both caspase-dependent and caspase-independent pathways. []
Q5: Does Curcumol impact cancer cell metastasis?
A5: Yes, Curcumol demonstrates anti-metastatic properties by inhibiting cell migration and invasion. It achieves this by downregulating MMPs (matrix metalloproteinases) like MMP-2 and MMP-9, which are crucial for cancer cell invasion and metastasis. [, , , , , ]
Q6: Can Curcumol modulate drug resistance in cancer cells?
A6: Yes, Curcumol has demonstrated the ability to enhance the sensitivity of cancer cells to chemotherapeutic agents like temozolomide [, , ] and cisplatin. []
Q7: What is the bioavailability of Curcumol?
A7: Oral bioavailability of Curcumol is relatively low, ranging from 9.2% to 13.1% in rats. []
Q8: How is Curcumol metabolized in the body?
A8: Studies in rats identified sixteen phase 1 metabolites of Curcumol in urine, mainly involving hydroxylation, epoxidation, and oxidation reactions. []
Q9: What is the tissue distribution profile of Curcumol?
A9: Following oral administration in rats, Curcumol exhibited rapid absorption and distribution, with high accumulation observed in the small intestine, colon, liver, and kidney. []
Q10: How stable is Curcumol, and are there any formulation strategies to improve its stability or bioavailability?
A10: While specific stability data from the provided abstracts is limited, Curcumol liposomes were found to be more stable than Curcumol solution under various stress conditions. [] Liposomal formulations offer a potential strategy for improving stability and bioavailability. []
Q11: What is the molecular formula and weight of Curcumol?
A11: Curcumol has the molecular formula C15H24O2 and a molecular weight of 236.35 g/mol. []
Q12: What spectroscopic techniques are used to characterize Curcumol?
A12: Curcumol has been characterized using various spectroscopic techniques, including DSC (Differential Scanning Calorimetry), IR (Infrared Spectroscopy), NMR (Nuclear Magnetic Resonance), and MS (Mass Spectrometry). []
Q13: What analytical methods are used to quantify Curcumol?
A13: HPLC (High-Performance Liquid Chromatography) coupled with various detectors, such as UV-Vis detectors, is commonly employed for quantifying Curcumol. [, ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


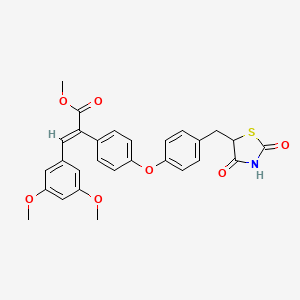
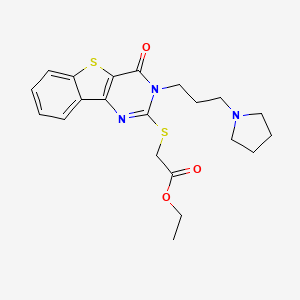
![2-allyl-6-(((1-propyl-1H-benzo[d]imidazol-2-yl)amino)methyl)phenol](/img/structure/B1669260.png)
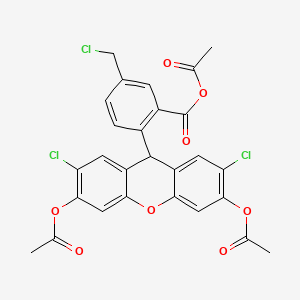
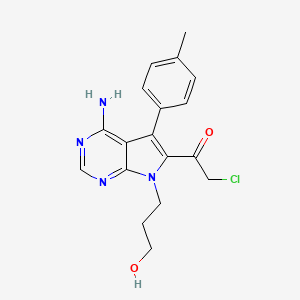
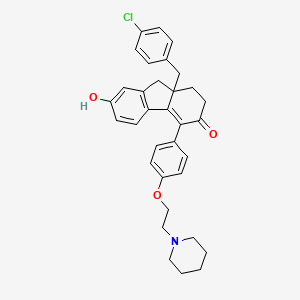

![(E)-N-{7-[1-(4-chloro-2-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N'-methoxymethanimidamide](/img/structure/B1669273.png)
